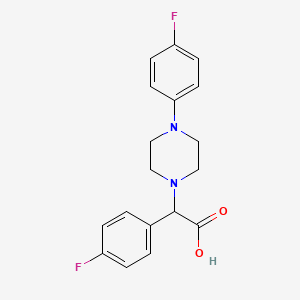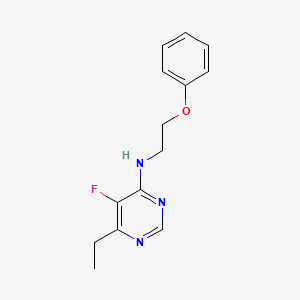
2-(4-Fluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid is a synthetic organic compound that features a piperazine ring substituted with fluorophenyl groups. Compounds of this nature are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with a suitable diamine and a dihalide to form the piperazine ring.
Substitution Reactions: Introducing the fluorophenyl groups through nucleophilic aromatic substitution reactions.
Acetic Acid Derivative Formation: Finally, attaching the acetic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl groups.
Reduction: Reduction reactions could target the fluorophenyl groups or the acetic acid moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with enzymes or receptors.
Medicine: Potential therapeutic uses, such as in the development of new drugs.
Industry: Use in the synthesis of materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, compounds like this might:
Bind to Receptors: Such as neurotransmitter receptors, altering their activity.
Inhibit Enzymes: Preventing the enzyme from catalyzing its reaction.
Modulate Pathways: Affecting signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluorophenyl)piperazine: A simpler analog without the acetic acid moiety.
4-(4-Fluorophenyl)piperazine: Another related compound with different substitution patterns.
Fluorophenylacetic Acid: Lacking the piperazine ring.
Uniqueness
2-(4-Fluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid is unique due to its combination of a piperazine ring and fluorophenyl groups, which may confer specific pharmacological properties not seen in simpler analogs.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-14-3-1-13(2-4-14)17(18(23)24)22-11-9-21(10-12-22)16-7-5-15(20)6-8-16/h1-8,17H,9-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRJIIIBWBGYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2487818.png)
![benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate](/img/structure/B2487821.png)
![2-Chloro-5-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2487822.png)
![Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B2487824.png)

![2,5-Dibromothieno[2,3-b]pyridine](/img/structure/B2487827.png)
![N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2487828.png)
![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2487830.png)


